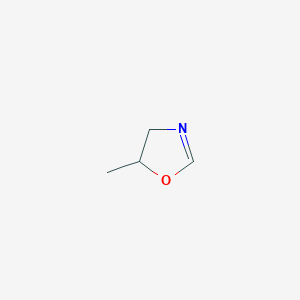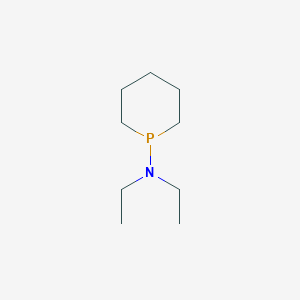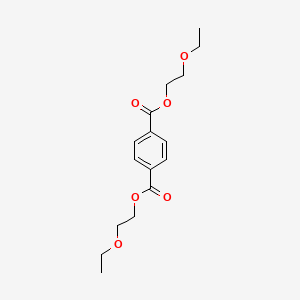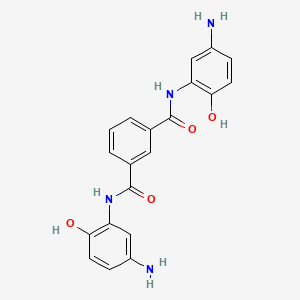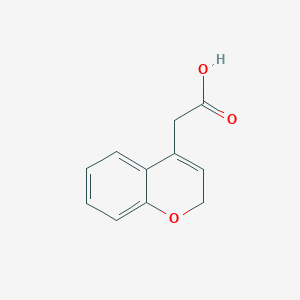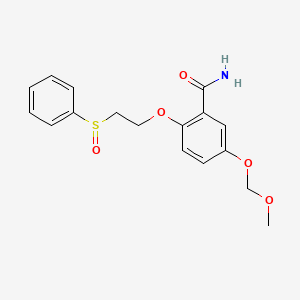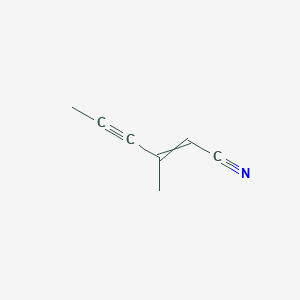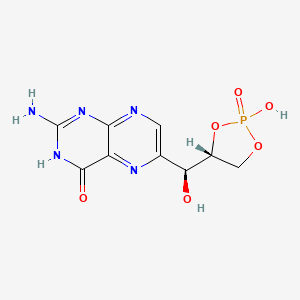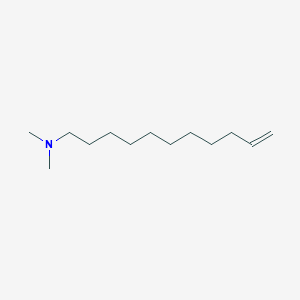
N,N-Dimethyl-10-undecen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-10-undecen-1-amine is an organic compound with the molecular formula C13H27N It is a tertiary amine with a long aliphatic chain and a terminal double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-10-undecen-1-amine can be synthesized through the reaction of 11-bromo-1-undecene with N,N-dimethylamine. The process involves dissolving 11-bromo-1-undecene in toluene and adding a 50 wt% N,N-dimethylamine solution in tetrahydrofuran (THF). The mixture is stirred at 60°C for two days. After the reaction, the mixture is extracted with saturated sodium bicarbonate solution and distilled water. The organic layer is dried over sodium sulfate, filtered, and concentrated by evaporating the solvent under vacuum. The resulting colorless liquid is dried in vacuo at room temperature for 12 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-10-undecen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as this compound oxide.
Reduction: Saturated amines like N,N-dimethylundecylamine.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
N,N-Dimethyl-10-undecen-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound can be used in the study of biological membranes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-10-undecen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, affecting their activity and function. The double bond in the aliphatic chain can also participate in chemical reactions, further influencing the compound’s biological and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Undecen-1-amine: Similar structure but lacks the N,N-dimethyl groups.
N,N-Dimethylhexan-1-amine: Shorter aliphatic chain but similar functional groups.
N,N-Dimethyl-2-propen-1-amine: Contains a shorter chain and a different position of the double bond.
Uniqueness
N,N-Dimethyl-10-undecen-1-amine is unique due to its long aliphatic chain with a terminal double bond and the presence of two methyl groups on the nitrogen atom. This structure provides distinct chemical and physical properties, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
34832-45-6 |
|---|---|
Formule moléculaire |
C13H27N |
Poids moléculaire |
197.36 g/mol |
Nom IUPAC |
N,N-dimethylundec-10-en-1-amine |
InChI |
InChI=1S/C13H27N/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4H,1,5-13H2,2-3H3 |
Clé InChI |
KQPNDANLVGDRQS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


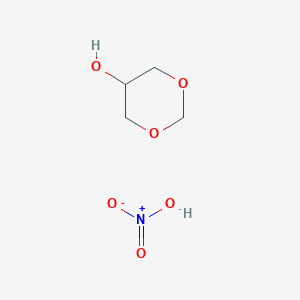
![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)

